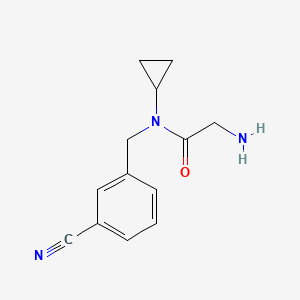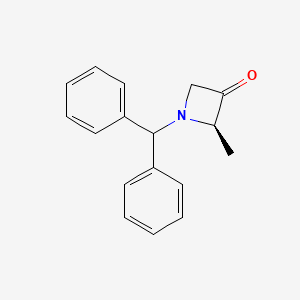![molecular formula C8H12ClN3 B12280116 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12280116.png)
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a pyrido[3,4-d]pyrimidine core with a methyl group at the 2-position and a hydrochloride salt form, enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
Uniqueness
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which enhance its solubility and stability. This makes it particularly suitable for applications in medicinal chemistry and industrial processes where solubility and stability are crucial .
Eigenschaften
Molekularformel |
C8H12ClN3 |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-10-4-7-2-3-9-5-8(7)11-6;/h4,9H,2-3,5H2,1H3;1H |
InChI-Schlüssel |
UTLPSNQMPAZFGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2CCNCC2=N1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)
![3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B12280045.png)


![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)

![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)






